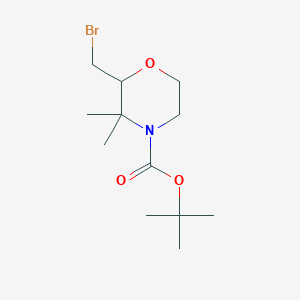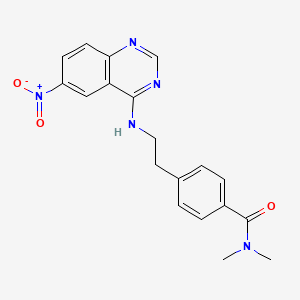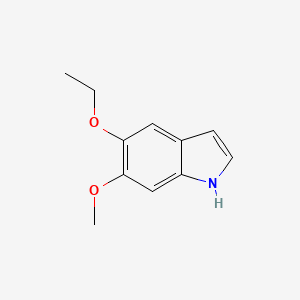![molecular formula C16H14N2O3S B12938178 N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide CAS No. 184538-44-1](/img/structure/B12938178.png)
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives It features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide typically involves the sulfonylation of an indole derivative followed by acetamidation. One common method includes the reaction of 1H-indole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The resulting sulfonylated indole is then reacted with acetic anhydride or acetyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[4-(1H-Indole-1-sulfonyl)phenyl]ethylamine.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases by binding to their active sites. This binding can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
類似化合物との比較
Similar Compounds
N-[4-(1H-Benzimidazole-1-sulfonyl)phenyl]acetamide: Similar structure but with a benzimidazole ring instead of an indole ring.
N-[4-(1H-Indole-1-sulfonyl)phenyl]ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is unique due to its specific indole-sulfonyl-acetamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
184538-44-1 |
|---|---|
分子式 |
C16H14N2O3S |
分子量 |
314.4 g/mol |
IUPAC名 |
N-(4-indol-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-11H,1H3,(H,17,19) |
InChIキー |
COBQVVKSHLTJDJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


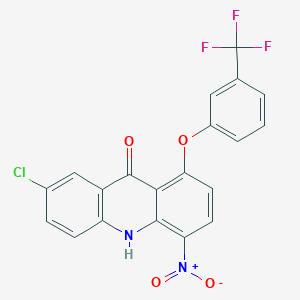
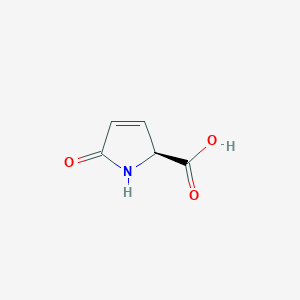
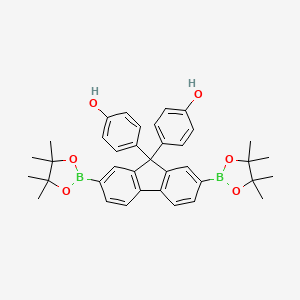
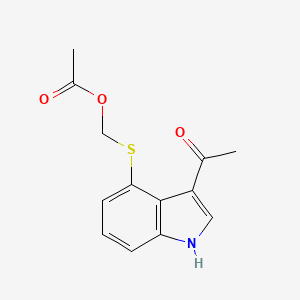
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
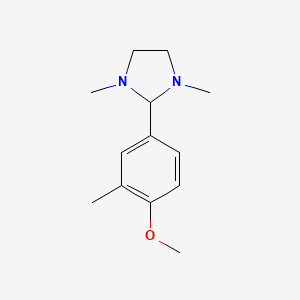
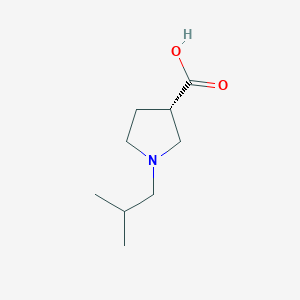
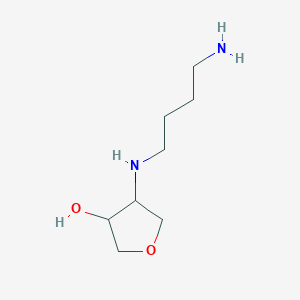
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12938138.png)
![[(3-Chloroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12938139.png)

